molecular formula C9H17NO B13001867 (R)-8-Azaspiro[4.5]decan-1-ol

(R)-8-Azaspiro[4.5]decan-1-ol

Cat. No.: B13001867
M. Wt: 155.24 g/mol
InChI Key: ICFSBLPTFPUIDL-MRVPVSSYSA-N
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Description

®-8-Azaspiro[45]decan-1-ol is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a spiro[45]decan-1-ol framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-8-Azaspiro[4.5]decan-1-ol typically involves the formation of the spirocyclic ring system followed by the introduction of the hydroxyl group. One common method involves the reaction of a suitable amine with a cyclic ketone under acidic conditions to form the spirocyclic intermediate. This intermediate is then subjected to reduction reactions to introduce the hydroxyl group at the desired position.

Industrial Production Methods

Industrial production of ®-8-Azaspiro[4.5]decan-1-ol may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve large-scale production. The use of catalysts and specific reaction conditions can significantly enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

®-8-Azaspiro[4.5]decan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The nitrogen atom in the spirocyclic ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions include various derivatives of ®-8-Azaspiro[4.5]decan-1-ol with modified functional groups, which can be further utilized in different chemical syntheses and applications.

Scientific Research Applications

®-8-Azaspiro[4.5]decan-1-ol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and spirocyclic compounds.

    Biology: The compound is used in the study of biological pathways and enzyme interactions.

    Industry: The compound is utilized in the production of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of ®-8-Azaspiro[4.5]decan-1-ol involves its interaction with specific molecular targets and pathways. The nitrogen atom in the spirocyclic ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The hydroxyl group can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxaspiro[4.5]decan-8-ol: A spirocyclic compound with oxygen atoms in the ring, used in organic synthesis and material science.

    1-Thia-4,8-Diazaspiro[4.5]decan-3-One: A sulfur-containing spirocyclic compound with potential anti-ulcer activity.

    8-Benzyl-4,8-Diazaspiro[4.5]decan-3-One: A spirocyclic compound with benzyl groups, used in medicinal chemistry.

Uniqueness

®-8-Azaspiro[4.5]decan-1-ol is unique due to its specific spirocyclic structure with a nitrogen atom and a hydroxyl group. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

(4R)-8-azaspiro[4.5]decan-4-ol

InChI

InChI=1S/C9H17NO/c11-8-2-1-3-9(8)4-6-10-7-5-9/h8,10-11H,1-7H2/t8-/m1/s1

InChI Key

ICFSBLPTFPUIDL-MRVPVSSYSA-N

Isomeric SMILES

C1C[C@H](C2(C1)CCNCC2)O

Canonical SMILES

C1CC(C2(C1)CCNCC2)O

Origin of Product

United States

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